(3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone
Description
The compound (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone features a hybrid structure combining isoxazole, piperazine, and furan moieties. The isoxazole ring (substituted with a benzyloxy group at position 3) is linked via a methanone bridge to a piperazine ring bearing a furan-2-carbonyl group.
Properties
IUPAC Name |
furan-2-yl-[4-(3-phenylmethoxy-1,2-oxazole-5-carbonyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c24-19(16-7-4-12-26-16)22-8-10-23(11-9-22)20(25)17-13-18(21-28-17)27-14-15-5-2-1-3-6-15/h1-7,12-13H,8-11,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRXBMIGAYAWMQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=CC(=NO3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone typically involves multiple steps. One common method includes the following steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized via the 1,3-dipolar cycloaddition of nitrile oxides to unsaturated compounds or the condensation of hydroxylamine with β-diketones or their synthetic equivalents.
Benzyloxy Substitution: The benzyloxy group can be introduced through nucleophilic substitution reactions, where a benzyl halide reacts with an isoxazole derivative under basic conditions.
Furan-2-carbonyl Piperazine Formation: The furan-2-carbonyl group can be attached to piperazine through acylation reactions using furan-2-carbonyl chloride and piperazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands .
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the isoxazole and furan rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides for nucleophilic substitution, acyl chlorides for acylation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
(3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant agent.
Biological Studies: It is used in various biological assays to understand its effects on different biological pathways and targets.
Chemical Research: The compound serves as a building block for the synthesis of more complex molecules and is used in studies related to reaction mechanisms and synthetic methodologies.
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The benzyloxy and furan-2-carbonyl groups may enhance the compound’s binding affinity and specificity towards these targets . The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Structural Analogues from Literature
The following compounds share structural or functional similarities with the target molecule:
Table 1: Key Structural Analogs
Molecular Weight and Solubility
- Target Compound : Estimated molecular weight ≈ 450–500 g/mol (based on furan and benzyloxy groups). The furan’s oxygen and benzyloxy’s lipophilicity balance solubility (moderate in organic solvents).
- Discontinued Dichlorophenyl Analogue () : Higher molecular weight (~500–550 g/mol) due to dichlorophenyl and pyridyl groups. Chlorine atoms increase hydrophobicity but may reduce metabolic stability.
Functional Group Impact on Bioactivity (Hypothetical)
- Dichlorophenyl-Pyridyl Analog () : Dichlorophenyl groups confer steric bulk and electron deficiency, possibly contributing to its discontinuation (toxicity or poor bioavailability).
- Urea-Based Compounds (): Urea’s hydrogen-bonding capacity is critical for enzyme inhibition (e.g., tyrosine kinase inhibitors), but methanone-linked analogs like the target may trade potency for metabolic stability.
Stability and Industrial Relevance
- Target Compound : Benzyloxy groups are prone to oxidative cleavage, necessitating formulation under inert conditions.
- Discontinued Analog (): Presence of dichlorophenyl and pyridyl groups likely led to synthesis challenges or regulatory issues (e.g., genotoxic impurities).
- Benzothiazole Analog () : Ethoxy group improves stability compared to benzyloxy, as seen in its successful crystallization.
Biological Activity
The compound (3-(benzyloxy)isoxazol-5-yl)(4-(furan-2-carbonyl)piperazin-1-yl)methanone is a complex organic molecule that has garnered interest due to its potential biological activities. This article provides a detailed examination of its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Chemical Structure and Synthesis
The structure of the compound features an isoxazole ring and a piperazine moiety, which are known for their diverse biological activities. The synthesis typically involves:
- Formation of the Isoxazole Ring : Achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene.
- Introduction of the Benzyloxy Group : This is done via nucleophilic substitution using benzyl alcohol.
- Synthesis of the Piperazine Moiety : Conducted through reactions involving furan derivatives.
- Coupling of Moieties : The final step involves forming the methanone linkage through carbonylation reactions.
Anticancer Properties
Recent studies have shown that derivatives of isoxazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a related compound demonstrated potent antineoplastic activity, indicating that structural modifications can enhance biological efficacy .
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating their activity through hydrogen bonding and hydrophobic interactions.
- Cell Signaling Pathways : It could influence signaling pathways associated with apoptosis and cell proliferation.
Case Studies
- Cytotoxicity Evaluation : In a study evaluating various isoxazole derivatives, it was found that some compounds exhibited IC50 values in the low micromolar range against cancer cell lines, highlighting their potential as anticancer agents .
- Antimicrobial Activity : Similar compounds have been tested for antimicrobial properties, showing effectiveness against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) indicated that specific substituents significantly enhance activity .
Comparative Analysis
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for constructing the (3-(benzyloxy)isoxazol-5-yl) and (4-(furan-2-carbonyl)piperazin-1-yl) moieties in this compound?
- Methodology : The synthesis typically involves sequential coupling reactions. For the isoxazole core, cycloaddition of benzyloxy-substituted nitrile oxides with alkynes is common. The piperazine-furanoyl fragment can be synthesized via nucleophilic acyl substitution, where furan-2-carbonyl chloride reacts with piperazine under anhydrous conditions (e.g., dichloromethane, triethylamine). Final assembly uses a carbodiimide-mediated coupling (e.g., EDC/HOBt) between the two fragments. Purity is confirmed via TLC (toluene:ethyl acetate:water, 8.7:1.2:1.1) and recrystallization .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodology : Use a combination of:
- HPLC/LC-MS : Reverse-phase C18 columns with acetonitrile/water gradients to assess purity (>95%) and detect degradation products .
- NMR : H and C NMR to confirm benzyloxy (δ ~4.8–5.2 ppm), isoxazole (δ ~6.0–6.5 ppm), and furan carbonyl (δ ~160–165 ppm) groups.
- FTIR : Peaks at ~1700 cm (ketone C=O) and ~1250 cm (C-O-C ether) .
Q. How can researchers optimize solubility for in vitro assays?
- Methodology : Test co-solvents (DMSO ≤0.1% v/v), cyclodextrin inclusion complexes, or pH-adjusted buffers (e.g., phosphate buffer pH 7.4). Dynamic light scattering (DLS) monitors colloidal stability. Refer to solubility parameters (LogP ~2.5–3.5) for solvent selection .
Advanced Research Questions
Q. How to resolve contradictions in reported biological activity data across studies?
- Methodology : Cross-validate assay conditions:
- Dose-response curves : Ensure consistent IC measurement protocols (e.g., 72-hour incubation for cytotoxicity).
- Cell line specificity : Compare activity in Sp1 (e.g., HeLa) vs. Sp4 (e.g., MCF-7) models .
- Structural analogs : Benchmark against piperazine-benzothiazole derivatives (e.g., 1-[4-(5-methylbenzothiazol-2-yl)piperazin-1-yl]ethanone) to identify substituent-dependent trends .
Q. What strategies are recommended for identifying degradation products under accelerated stability conditions?
- Methodology : Conduct forced degradation studies:
- Acidic/alkaline hydrolysis : 0.1N HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : 3% HO at 25°C.
- UPLC-MS/MS : Identify major degradation products (e.g., cleavage of benzyloxy group, m/z ~220–250) using Q-TOF systems .
Q. How to design structure-activity relationship (SAR) studies targeting the piperazine-furanoyl region?
- Methodology : Synthesize analogs with:
- Furan substitutions : Replace furan-2-carbonyl with thiophene or pyridine carbonyl groups.
- Piperazine modifications : Introduce methyl or acetyl groups to the piperazine nitrogen.
- Assay panels : Screen against kinase targets (e.g., PI3K/AKT) using fluorescence polarization .
Q. What computational approaches are suitable for predicting target binding modes?
- Methodology :
- Molecular docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., PDE4B, PDB ID: 4MYG).
- MD simulations : Assess binding stability (50 ns trajectories) in explicit solvent models.
- Pharmacophore mapping : Align with known inhibitors (e.g., benzothiazole-based scaffolds) .
Q. How to address discrepancies in crystallographic data for polymorphic forms?
- Methodology : Perform PXRD to differentiate polymorphs. Optimize crystallization using solvent vapor diffusion (e.g., ethyl acetate/hexane). Compare experimental XRD patterns with computational predictions (Mercury CSD software) .
Methodological Best Practices
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
